D-(3,4,5-Trifluorophenyl)-alanine
Overview
Description
“D-(3,4,5-Trifluorophenyl)-alanine” is a compound used for proteomics research . Its molecular formula is C9H8F3NO2 and it has a molecular weight of 219.16 g/mol .
Synthesis Analysis
The synthesis of compounds related to “D-(3,4,5-Trifluorophenyl)-alanine” often involves the use of 3,4,5-trifluorophenol . A process for preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene includes high-pressure reacting on ammonia water at 100-200 deg.C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst .
Molecular Structure Analysis
The molecular structure of “D-(3,4,5-Trifluorophenyl)-alanine” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .
Chemical Reactions Analysis
The catalytic activity of tris (3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone, and imine substrates, with alkenes and alkynes not being reduced effectively .
Physical And Chemical Properties Analysis
“D-(3,4,5-Trifluorophenyl)-alanine” is a solid compound . Its molecular weight is 219.16 g/mol .
Scientific Research Applications
Medicinal Chemistry
Boronic acids and their derivatives, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, have been studied in medicinal chemistry . They have shown various biological activities, including anticancer, antibacterial, and antiviral activities . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Synthesis of Boronic Acid Derivatives
“®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid” can be used in the synthesis of boronic acid derivatives . These compounds have versatile reactivity, stability, and low toxicity, making them useful in synthetic chemistry .
Catalytic Activity
Tris(3,4,5-trifluorophenyl)borane, a compound related to “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, has been explored for its catalytic activity . It has been found to be active in the hydroboration of aldehyde, ketone, and imine substrates .
Sensor Applications
Boronic acids, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, have been used in the development of sensors . Their ability to form reversible covalent bonds with diols makes them useful in the detection of various substances .
Drug Delivery Systems
Boronic acids have been used in the development of drug delivery systems . The boronic acid group can be used to modify the release rate of drugs, making it a useful tool in controlled drug delivery .
Green Chemistry
The degradation of boronic acids, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, results in the formation of boric acid, a "green compound" . This makes boronic acids and their derivatives useful in the development of environmentally friendly chemical processes .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target lung cancer cells . They inhibit lung cancer cell proliferation and migration .
Mode of Action
Related compounds have been shown to inhibit the phosphorylation of p38 in lung cancer cells . This suggests that D-(3,4,5-Trifluorophenyl)-alanine may interact with its targets to induce similar biochemical changes.
Biochemical Pathways
Related compounds have been found to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells . These proteins are involved in the degradation of extracellular matrix, which is a crucial step in the progression of cancers.
Pharmacokinetics
A study on similar compounds has shown that they follow lipinski’s rule of 5, suggesting good bioavailability .
Result of Action
Related compounds have been found to display strong cytostatic effects on lung cancer cell proliferation . They also significantly inhibit migration by reducing the expression of MMP-2 and MMP-9 in lung cancer cells .
Safety and Hazards
“D-(3,4,5-Trifluorophenyl)-alanine” is intended for research use only and is not for medicinal or household use . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427508 | |
Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-(3,4,5-Trifluorophenyl)-alanine | |
CAS RN |
1217684-62-2 | |
Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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